Naltalimide - 160359-68-2

Naltalimide

Catalog Number: EVT-276138
CAS Number: 160359-68-2
Molecular Formula: C28H28N2O5
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naltalimide, also known as TRK-130, is a unique µ-opioid receptor partial agonist. Naltalimide also enhances the bladder storage function by modulating the afferent limb of the micturition reflex through µ-opioid receptors in the spinal cord. Naltalimide could be a more effective and safer therapeutic agent with a different fashion from antimuscarinics and conventional opioids for overactive bladder.
Source and Classification

Naltalimide is classified as a synthetic organic compound and falls under the category of opioid ligands. It has been studied for its effects on the urinary system, particularly for managing symptoms associated with overactive bladder conditions. The compound is structurally related to other opioid derivatives but possesses unique characteristics that differentiate its pharmacological profile.

Synthesis Analysis

The synthesis of naltalimide involves several steps that can be optimized for yield and purity. The typical synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available precursors such as morphine derivatives or other opioid analogs.
  2. Reaction Conditions: The reactions are generally performed under controlled temperature and pressure conditions to ensure optimal yields. Catalysts may be employed to facilitate specific transformations.
  3. Purification: After the reaction, purification techniques such as recrystallization or chromatography are used to isolate naltalimide from by-products.

For example, one method involves the reaction of a substituted morphinan with acetic anhydride followed by hydrolysis to yield naltalimide. The reaction conditions typically require an inert atmosphere to prevent oxidation and moisture interference.

Molecular Structure Analysis

Naltalimide's molecular structure can be described as follows:

  • Molecular Formula: C19_{19}H22_{22}N2_2O2_2
  • Molecular Weight: Approximately 314.39 g/mol
  • Structural Features: Naltalimide contains a bicyclic structure typical of many opioid compounds, featuring a nitrogen atom within a piperidine ring and an imide functional group.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which confirm the spatial arrangement of atoms and functional groups.

Chemical Reactions Analysis

Naltalimide participates in various chemical reactions due to its functional groups:

  • Hydrolysis: Under acidic or basic conditions, naltalimide can hydrolyze to form corresponding amines and carboxylic acids.
  • Nucleophilic Substitution: The imide nitrogen can undergo nucleophilic attack by various nucleophiles, leading to the formation of derivatives that may exhibit altered pharmacological properties.
  • Reduction Reactions: Naltalimide can be reduced to yield amine derivatives, which may have different biological activities.

These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, with specific reagents chosen based on the desired outcome.

Mechanism of Action

The mechanism of action of naltalimide primarily involves interaction with opioid receptors in the central nervous system. It is believed to exert its effects through:

  • Opioid Receptor Agonism: Naltalimide binds to mu-opioid receptors, mimicking endogenous opioids and modulating pain perception and bladder activity.
  • Inhibition of Neurotransmitter Release: By activating these receptors, naltalimide may inhibit the release of excitatory neurotransmitters involved in bladder contractions, thus alleviating symptoms of overactive bladder.

Studies have demonstrated that naltalimide's selective binding affinity contributes to its efficacy while minimizing side effects commonly associated with non-selective opioid agonists.

Physical and Chemical Properties Analysis

Naltalimide exhibits several notable physical and chemical properties:

These properties are critical for formulation development in pharmaceutical applications.

Applications

Naltalimide has several scientific applications:

  • Therapeutic Use: Primarily studied for its potential in treating overactive bladder conditions by reducing urinary frequency and urgency.
  • Research Tool: Utilized in studies investigating the role of opioid receptors in bladder function and other physiological processes.
  • Drug Development: Serves as a lead compound for developing new medications targeting similar pathways with improved efficacy and safety profiles.
Pharmacological Mechanisms of μ-Opioid Receptor Partial Agonism

Structural Basis of Receptor Selectivity and Binding Affinity

Naltalimide (TRK-130) is a morphinan derivative characterized by a phthalimide group at the C6 position and a 17-(cyclopropylmethyl) substituent. This specific configuration confers high selectivity for the μ-opioid receptor (MOR) over δ-opioid (DOR) and κ-opioid (KOR) receptors. The compound’s three-dimensional structure allows optimal engagement with MOR’s binding pocket, where key interactions (e.g., hydrogen bonding with residues in transmembrane domains 3 and 7) stabilize the ligand-receptor complex [4] [8].

Comparative Analysis of Ki Values for MOR, DOR, and KOR Subtypes

Radioligand binding assays reveal Naltalimide’s exceptional affinity for MOR, with significantly lower binding to DOR and KOR:

Table 1: Binding Affinity (Ki) of Naltalimide at Opioid Receptors

Receptor SubtypeKi Value (nM)Selectivity Ratio (vs. MOR)
μ-Opioid (MOR)0.2681
δ-Opioid (DOR)121451
κ-Opioid (KOR)8.9733

Naltalimide’s MOR affinity (Ki = 0.268 nM) is ~450-fold higher than for DOR and ~33-fold higher than for KOR [2] [5] [8]. This selectivity stems from steric and electronic complementarity between Naltalimide’s phthalimide group and hydrophobic residues within the MOR binding cleft, which is less permissive in DOR/KOR [4] [7].

Role of the 17-(Cyclopropylmethyl) Substituent in MOR Interaction

The 17-(cyclopropylmethyl) group is critical for MOR selectivity and functional activity. This substituent:

  • Enhances MOR Binding: Fits optimally into a hydrophobic subpocket near TM6/TM7 of MOR, strengthening van der Waals contacts [4].
  • Reduces KOR Activity: The cyclopropyl group’s smaller size (vs. bulkier groups in non-selective opioids) prevents efficient engagement with KOR’s distinct 17-binding subregion [4] [8].
  • Modulates Efficacy: Limits conformational changes in MOR associated with full agonism, contributing to partial agonist behavior [4].

Molecular dynamics simulations confirm that the cyclopropylmethyl group induces a unique MOR conformation distinct from that induced by full agonists like morphine [4].

Functional Efficacy in cAMP Accumulation Assays

Partial Agonist Activity (EC₅₀ and Eₘₐₓ) Across Opioid Receptor Subtypes

In cell-based assays measuring inhibition of forskolin-stimulated cAMP accumulation, Naltalimide exhibits potent but submaximal activation at MOR:

Table 2: Functional Activity of Naltalimide in cAMP Inhibition Assays

Receptor SubtypeEC₅₀ (nM)Eₘₐₓ (% vs. Full Agonist)
μ-Opioid (MOR)2.3966.1%
δ-Opioid (DOR)26.171.0%
κ-Opioid (KOR)9.5162.6%

Naltalimide acts as a high-potency partial agonist at MOR (EC₅₀ = 2.39 nM), with an efficacy (Eₘₐₓ = 66.1%) substantially lower than full agonists like DAMGO (100%) [2] [5] [8]. While it binds KOR with moderate affinity (Ki = 8.97 nM), its functional efficacy at KOR is limited (Eₘₐₓ = 62.6%), indicating weak partial agonism. At DOR, despite moderate Eₘₐₓ (71.0%), the high EC₅₀ (26.1 nM) renders it functionally irrelevant at therapeutic concentrations [2] [7].

Implications of Eₘₐₓ Differential for Therapeutic Specificity

The submaximal MOR efficacy (66.1% Eₘₐₓ) underpins Naltalimide’s clinical profile:

  • Bladder Storage Enhancement: Sufficient to suppress afferent micturition signals in the spinal cord (e.g., inhibiting isovolumetric bladder contractions in guinea pigs at 0.003 mg/kg IV) [1] [8].
  • Avoidance of Typical Opioid Side Effects: Incomplete receptor activation minimizes β-arrestin recruitment and downstream effects linked to constipation and respiratory depression. This contrasts with morphine (MOR full agonist), which achieves >95% Eₘₐₓ [1] [2] [4].
  • Therapeutic Specificity: The 66% Eₘₐₓ represents a "sweet spot" – adequate for bladder reflex inhibition but insufficient for profound CNS depression or gastrointestinal dysmotility [1] [8].

Properties

CAS Number

160359-68-2

Product Name

Naltalimide

IUPAC Name

2-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]isoindole-1,3-dione

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C28H28N2O5/c31-20-8-7-16-13-21-28(34)10-9-19(30-25(32)17-3-1-2-4-18(17)26(30)33)24-27(28,22(16)23(20)35-24)11-12-29(21)14-15-5-6-15/h1-4,7-8,15,19,21,24,31,34H,5-6,9-14H2/t19-,21-,24+,27+,28-/m1/s1

InChI Key

DHAITNWJDOSRBU-IBHWKQIPSA-N

SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N7C(=O)C8=CC=CC=C8C7=O

Solubility

Soluble in DMSO

Synonyms

N-(17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl)phthalimide
naltalimide
TRK-130

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N7C(=O)C8=CC=CC=C8C7=O

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N7C(=O)C8=CC=CC=C8C7=O)OC5=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.